

Step-by-step guide for using Benzyltrimethylammonium tetrachloroiodate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Benzyltrimethylammonium tetrachloroiodate
Cat. No.:	B039969

[Get Quote](#)

An Application Guide for **Benzyltrimethylammonium Tetrachloroiodate** (BTMATCI) in Organic Synthesis

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the practical application of **Benzyltrimethylammonium tetrachloroiodate** (BTMATCI). We will move beyond simple procedural lists to explore the underlying principles, mechanistic details, and best practices that ensure successful and reproducible outcomes in the laboratory.

Introduction to Benzyltrimethylammonium Tetrachloroiodate (BTMATCI)

Benzyltrimethylammonium tetrachloroiodate, with CAS Number 121309-88-4, is a versatile and stable quaternary ammonium salt.^{[1][2]} Unlike many traditional halogenating or oxidizing agents that can be hazardous or difficult to handle, BTMATCI is a solid reagent, which simplifies weighing and dispensing. Its primary value in organic synthesis lies in its ability to act as a selective agent for iodination, chlorination, and oxidation reactions.^{[2][3][4]} It serves as an effective reagent in various organic reactions, facilitating the synthesis of complex molecules, which is particularly beneficial in pharmaceutical and agrochemical development.^[1]

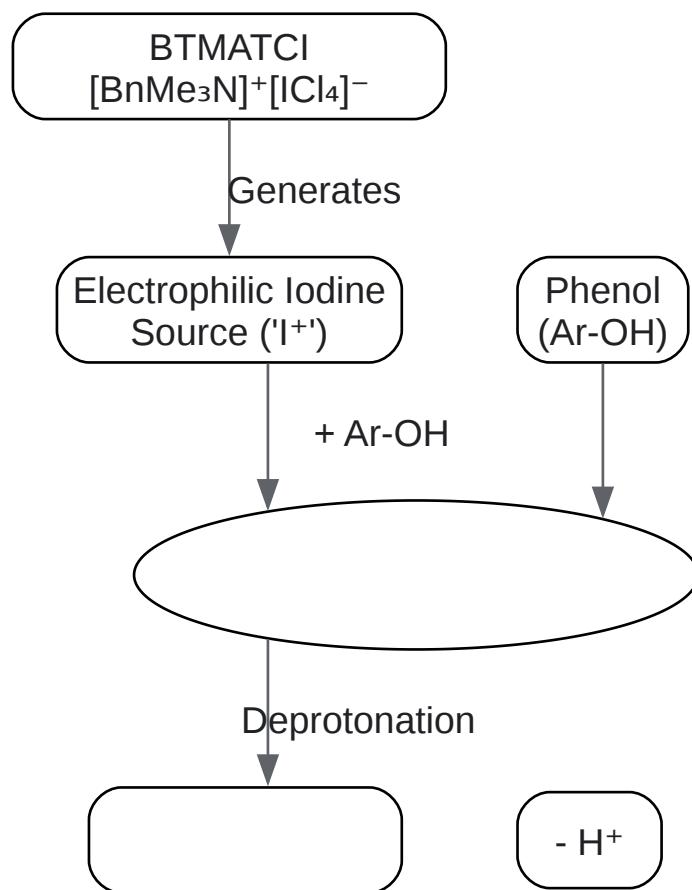
Table 1: Physicochemical Properties of BTMATCI

Property	Value	Reference
CAS Number	121309-88-4	[2]
Molecular Formula	$C_{10}H_{16}Cl_4IN$	[2]
Molecular Weight	418.96 g/mol	[2]
Appearance	Solid	
Linear Formula	$C_6H_5CH_2N(ICI_4)(CH_3)_3$	

Safety, Handling, and Storage

Proper handling and storage of BTMATCI are paramount for laboratory safety. The compound is classified as corrosive and can cause severe skin burns and eye damage.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: GHS Hazard Information and Handling Precautions


Category	Information
Pictogram	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage. [7]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles). [7]
Handling	Avoid dust formation. [6] Use in a well-ventilated area or under a fume hood. [5] Wash hands thoroughly after handling. [5]
Storage	Store in a cool, dry, and well-ventilated place. [6] [8] Keep the container tightly closed and protected from light. [5] [6]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. [5] [6]
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with water. [5]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [5]

Application Protocol 1: Electrophilic Iodination of Phenols

BTMATICI is an excellent reagent for the regioselective iodination of electron-rich aromatic compounds like phenols. The reaction proceeds under mild conditions and offers high yields, making it a valuable alternative to using molecular iodine with strong oxidizing agents.[\[9\]](#)[\[10\]](#)

Scientific Principle & Mechanism

The reaction is a classic example of electrophilic aromatic substitution. The BTMATCI acts as a source of an electrophilic iodine species ("I⁺"). The hydroxyl group of the phenol is a strong activating group and directs the substitution to the ortho and para positions. The steric bulk of the reagent and the reaction conditions can be tuned to favor mono-substitution, typically at the less sterically hindered para position.

[Click to download full resolution via product page](#)

Caption: Mechanism of Phenol Iodination.

Detailed Step-by-Step Protocol

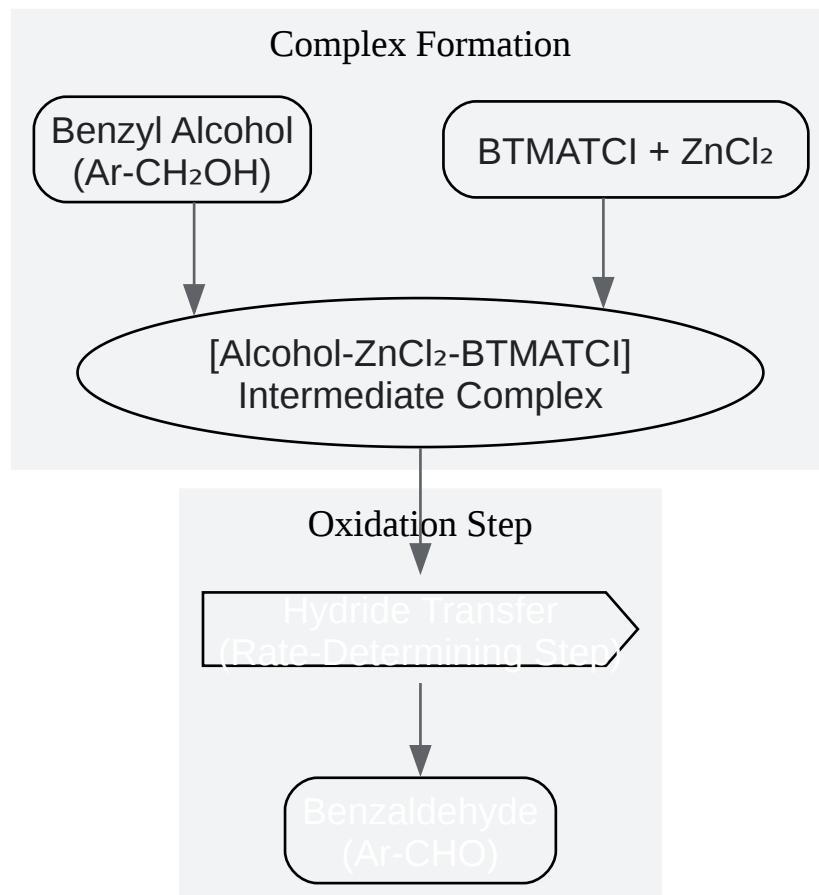
- Reaction Setup: To a solution of the phenol (1.0 mmol) in a 2:1 mixture of dichloromethane and methanol (15 mL), add sodium bicarbonate ($NaHCO_3$, 2.0 mmol).^[9] Place the flask in an ice/water bath and stir the suspension for 10 minutes.
- Reagent Addition: Add **Benzyltrimethylammonium tetrachloroiodate** (BTMATCI) (1.1 mmol) to the mixture in one portion.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. [9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) (10 mL) and stir for 5 minutes to remove any unreacted iodine.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure iodophenol.[11]

Table 3: Representative Data for Iodination of Phenols

Phenol Substrate	Major Product	Typical Yield
Phenol	4-Iodophenol	85-95%
p-Cresol	4-Methyl-2-iodophenol	80-90%
2,6-Dimethylphenol	2,6-Dimethyl-4-iodophenol	90-98%

Application Protocol 2: Selective Oxidation of Benzylic Alcohols


BTMATCI, particularly when used in conjunction with a Lewis acid catalyst like zinc chloride, serves as a mild and efficient oxidizing agent for the conversion of alcohols to their corresponding aldehydes or ketones.[12][13] This method is especially effective for the selective oxidation of benzylic alcohols, avoiding over-oxidation to carboxylic acids, a common issue with stronger oxidants like chromium-based reagents.[14][15][16]

Scientific Principle & Mechanism

The reaction mechanism is believed to involve the formation of a complex between the alcohol, the Lewis acid (ZnCl_2), and the BTMATCI. This complex facilitates the rate-determining step:

the transfer of a hydride ion from the alcohol's alpha-carbon to the electrophilic iodine center.

[13]

[Click to download full resolution via product page](#)

Caption: Workflow for Benzylic Alcohol Oxidation.

Detailed Step-by-Step Protocol

- Reagent Preparation: In a round-bottom flask, add the benzylic alcohol (1.0 mmol) and anhydrous zinc chloride (ZnCl₂, 1.0 mmol) to glacial acetic acid (10 mL). Stir until all solids are dissolved.
- Oxidant Addition: Add BTMATCI (1.2 mmol) to the solution. The reaction is often accompanied by a color change.

- Reaction Conditions: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.
- Quenching and Workup: Once the reaction is complete, pour the mixture into ice-cold water (50 mL) and add a 10% solution of sodium thiosulfate to quench any excess oxidant.
- Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
- Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution until neutral, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel chromatography.

Troubleshooting Guide

Table 4: Common Issues and Recommended Solutions

Problem	Possible Cause(s)	Suggested Solution
Low or No Reaction	1. Inactive reagent (degraded by moisture/light).2. Substrate is highly deactivated.3. Insufficient reaction time or temperature.	1. Use fresh BTMATICI from a tightly sealed container.2. Increase reaction temperature or time. For iodination, ensure the substrate is sufficiently electron-rich.3. Continue monitoring for a longer period or gently heat the reaction.
Formation of Multiple Products (e.g., di-iodination)	1. Stoichiometry of BTMATICI is too high.2. Reaction time is excessively long.	1. Use a stoichiometric amount or slight excess (1.05-1.1 eq) of BTMATICI.2. Carefully monitor the reaction with TLC and quench it as soon as the starting material is consumed.
Difficult Product Isolation	1. Emulsion during aqueous workup.2. Product is water-soluble.	1. Add brine to the separatory funnel to break the emulsion.2. If the product has polar groups, use a continuous liquid-liquid extractor or saturate the aqueous phase with NaCl before extracting with a more polar solvent like ethyl acetate.

References

- Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO₃-H₅IO₆. Organic Chemistry Portal. [Link]
- Synthesis of 6-chloroquinolines using **benzyltrimethylammonium tetrachloroiodate** as a selective chlorinating agent and an efficient generator of HCl.
- Iodination of Phenols: Lab Procedure & Arom
- Iodination of Phenols by Use of Benzyltrimethylammonium Dichloroiodate(1-). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]

- Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxyomonosulfate.
- Oxidation of Alcohols by Benzyl Trimethyl Ammonium Dichloroiodate.
- A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]
- Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by Benzyltrimethylammonium Dichloroiodate. Journal of Chemical Research. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE MSDS CasNo.121309-88-4 [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Iodination of Phenols by Use of Benzyltrimethylammonium Dichloroiodate(1 | Semantic Scholar [semanticscholar.org])
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. researchgate.net [researchgate.net]
- 13. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by Benzyltrimethylammonium Dichloroiodate - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO₃-H₅IO₆ [organic-chemistry.org]

- 15. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 16. cs.gordon.edu [cs.gordon.edu]
- To cite this document: BenchChem. [Step-by-step guide for using Benzyltrimethylammonium tetrachloroiodate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039969#step-by-step-guide-for-using-benzyltrimethylammonium-tetrachloroiodate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com